Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Overview
Description
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is an aromatic organic compound notable for its complex structure, combining both methyl picolinate and benzyloxycarbonyl amino functionalities
Mechanism of Action
Target of Action
It’s known that this compound is a pyridine derivative, and pyridine derivatives are often used in the synthesis of various pharmaceuticals due to their versatile reactivity .
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions due to their versatile reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level can provide valuable insights into its therapeutic potential .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate typically involves multi-step organic reactions. A common route starts with the nitration of picolinic acid followed by reduction to yield the corresponding picoline derivative. The amino group on the phenyl ring can be introduced via a nucleophilic substitution reaction using a suitable amine under mild conditions. Subsequently, benzyl chloroformate is used to protect the amino group, forming the benzyloxycarbonyl derivative. The final step involves esterification to yield this compound.
Industrial Production Methods:
On an industrial scale, the process might be optimized by employing continuous flow reactors for efficient heat and mass transfer, enabling tighter control over reaction conditions. Catalysts and green chemistry approaches are often explored to minimize waste and improve yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Selective reduction of the nitro group, if present, can be achieved using hydrogenation techniques or metal catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen with palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products Formed:
Depending on the type of reaction, products such as substituted aromatics, amines, and esters can be formed.
Scientific Research Applications
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate has a range of applications in scientific research:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with various biomolecules.
Medicine: Explored for its potential in drug design and development, particularly as a scaffold for anti-cancer or anti-inflammatory agents.
Industry: Applied in the manufacture of dyes, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Methyl 4-aminobenzoate
Benzyl 4-aminobenzoate
Picolinic acid derivatives
Unique Aspects:
Compared to these compounds, methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both methyl ester and benzyloxycarbonyl amino groups provides versatility in chemical synthesis and biological interactions, setting it apart from simpler analogs.
Properties
IUPAC Name |
methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINRBPYTMKVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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